molecular formula C23H22FN3O5 B11191475 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide

Cat. No.: B11191475
M. Wt: 439.4 g/mol
InChI Key: CCZVXRDOKMMXFX-UHFFFAOYSA-N
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Description

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE is a complex organic compound that features a benzodioxin ring, a fluorophenyl group, and a dihydropyrimidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin ring, followed by the introduction of the fluorophenyl group and the dihydropyrimidinyl moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Various substitution reactions can occur, particularly on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[2-(4-CHLOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE
  • N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[2-(4-BROMOPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE

Uniqueness

The uniqueness of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-[2-(4-FLUOROPHENYL)-5-(2-HYDROXYETHYL)-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDIN-1-YL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, for example, may enhance its binding affinity to certain targets compared to similar compounds with different substituents.

Properties

Molecular Formula

C23H22FN3O5

Molecular Weight

439.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H22FN3O5/c1-14-18(8-9-28)23(30)27(22(25-14)15-2-4-16(24)5-3-15)13-21(29)26-17-6-7-19-20(12-17)32-11-10-31-19/h2-7,12,28H,8-11,13H2,1H3,(H,26,29)

InChI Key

CCZVXRDOKMMXFX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=N1)C2=CC=C(C=C2)F)CC(=O)NC3=CC4=C(C=C3)OCCO4)CCO

Origin of Product

United States

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